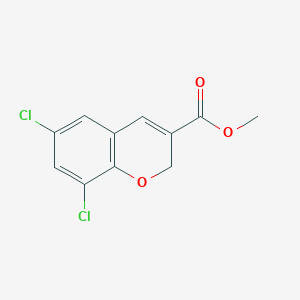

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6,8-dichloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKMBPMUWWQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552748 | |

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118693-22-4 | |

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Executive Summary

The chromene scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and natural products. Within this class, halogenated derivatives serve as versatile intermediates for the synthesis of novel chemical entities in medicinal and agrochemical research. This guide provides a comprehensive technical overview of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, a key building block whose dichloro-substitution pattern offers unique reactivity and potential for developing advanced bioactive molecules. We will delve into its physicochemical properties, logical synthetic pathways, and its strategic application in drug discovery and material science, offering field-proven insights for researchers and development professionals.

Introduction to the Chromene Scaffold and the Title Compound

The 2H-chromene ring system, a bicyclic ether, is a cornerstone in synthetic chemistry due to its widespread occurrence in nature and its association with a broad spectrum of pharmacological activities.[1] Derivatives of chromene have demonstrated significant potential as anti-inflammatory, antimicrobial, anticoagulant, and antioxidant agents.[1][2] The strategic placement of functional groups on the chromene nucleus is a critical determinant of its biological and chemical properties.

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a synthetic organic compound distinguished by two key features: the dichloro substitution on the aromatic ring and the methyl ester functionality at the 3-position. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the aromatic ring toward certain transformations and can significantly influence the pharmacokinetic properties of downstream compounds. The methyl ester group provides a reactive handle for a variety of chemical modifications, such as amidation or reduction, making it an ideal starting point for library synthesis in drug discovery campaigns.

This guide serves to consolidate the available technical data and provide expert interpretation of its synthesis and application, thereby establishing a foundational understanding for its use in advanced research.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key identifiers and properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester are summarized below.

Data Presentation: Compound Properties

| Property | Value | Source |

| CAS Number | 118693-22-4 | [3] |

| Molecular Formula | C₁₁H₈Cl₂O₃ | [3] |

| Molecular Weight | 259.09 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Parent Acid CAS | 83823-07-8 | [2][4] |

| Parent Acid Formula | C₁₀H₆Cl₂O₃ | [2][4] |

| Parent Acid MW | 245.06 g/mol | [2][4] |

Mandatory Visualization: Chemical Structure

Caption: 2D Structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of chromene esters is well-documented, typically proceeding through the esterification of the corresponding carboxylic acid. This approach offers high yields and purity, making it a reliable method for laboratory and potential scale-up production.

Synthetic Route: Steglich Esterification

The most logical and industrially relevant synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is via the esterification of its parent carboxylic acid (CAS: 83823-07-8). The Steglich esterification is the protocol of choice due to its mild reaction conditions, which prevents degradation of the sensitive chromene core.[1]

Causality Behind Experimental Choices:

-

Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction by forming a highly reactive intermediate with the activated acid.[1]

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves the organic reactants.

-

Temperature: The reaction is run at room temperature to ensure stability and prevent side reactions.

Mandatory Visualization: Synthesis Workflow

Caption: Steglich esterification of the parent acid.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility.

-

Preparation: To a solution of 6,8-Dichloro-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add methanol (1.2 eq) and DMAP (0.1 eq).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure methyl ester.

Applications in Drug Development and Chemical Synthesis

The true value of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Development: The parent carboxylic acid is a known intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] The methyl ester derivative serves as an equally, if not more, versatile precursor for creating libraries of amides, hydrazides, and other derivatives for high-throughput screening. The dichloro-pattern is particularly interesting for its potential to modulate lipophilicity and metabolic stability.

-

Agrochemicals: This compound is a building block for formulating novel herbicides and fungicides.[2] The chromene core is found in some natural pesticides, and synthetic derivatives are explored for enhanced potency and target specificity.

-

Material Science: The stable chromophore structure of the chromene system makes it a candidate for exploration in the development of dyes, pigments, and advanced polymers with unique optical or resistance properties.[2]

Mandatory Visualization: Derivative Synthesis Pathways

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester , a molecule of interest within the broader class of chromene derivatives known for their diverse biological activities.[4]

While specific experimental data for this exact molecule is not extensively published, this document will serve as a detailed roadmap for its characterization. We will delve into the theoretical and experimental methodologies for determining its key physicochemical parameters, providing field-proven insights and self-validating experimental protocols. This guide is designed to empower researchers to fully characterize this and similar molecules, enabling informed decisions in drug development pipelines.

Molecular Profile and Structural Attributes

The foundational step in characterizing any molecule is to understand its structure and basic molecular properties.

Chemical Structure:

Caption: Chemical structure of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | methyl 6,8-dichloro-2H-chromene-3-carboxylate | N/A |

| CAS Number | 118693-22-4 | [1][5][6][7] |

| Molecular Formula | C₁₁H₈Cl₂O₃ | [1][6] |

| Molecular Weight | 259.09 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C(C=C2Cl)Cl)OC1 | N/A |

Predicted and Experimental Physicochemical Properties

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Exemplar Value | Significance in Drug Discovery |

| Melting Point (°C) | Crystalline solid, likely >100°C | Purity assessment, solid-state stability |

| Boiling Point (°C) | >350°C (Predicted) | N/A for most pharmaceutical applications |

| Aqueous Solubility | Low | Affects dissolution and bioavailability |

| LogP (Octanol/Water) | ~3.5-4.5 (Predicted) | Membrane permeability, target engagement |

| pKa | Not applicable (non-ionizable) | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid.[1] A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the sample of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a fine, dry powder. If necessary, gently crush any larger crystals.

-

Tamp the open end of a capillary tube into the powder until a small amount of the solid is collected.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3]

-

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

-

-

Self-Validation:

-

Repeat the measurement with two additional samples. The melting ranges should be consistent within ±1°C for a pure compound.

-

If a broad melting range is observed, purification of the compound (e.g., by recrystallization) is recommended, followed by a re-determination of the melting point.

-

Caption: Workflow for Melting Point Determination.

Spectral Characterization

Spectral analysis provides a molecular fingerprint, confirming the identity and structural integrity of the compound.

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of an organic molecule.[8][9] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.

-

-

Data Analysis and Expected Signals:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the diastereotopic protons of the CH₂ group in the chromene ring, the proton at the chiral center, and the methyl ester protons. The aromatic protons will likely show complex splitting patterns due to coupling.

-

¹³C NMR: Expect distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (>160 ppm).

-

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[10][11][12]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis and Expected Absorptions:

-

C=O stretch (ester): A strong, sharp absorption band around 1700-1735 cm⁻¹.

-

C-O stretch (ester and ether): Strong absorptions in the 1300-1000 cm⁻¹ region.

-

C=C stretch (aromatic): Medium intensity bands around 1600-1450 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[13][14][15]

Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis and Expected Ions:

-

Molecular Ion (M⁺): The primary ion observed should correspond to the molecular weight of the compound.

-

Adducts: Look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in ESI-MS.

-

Isotope Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This pattern is a key diagnostic feature for confirming the presence of two chlorine atoms.

-

Synthesis Route

A plausible synthetic route for 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester can be adapted from established methods for related chromene derivatives.[16]

Caption: Plausible synthetic pathway.

Step 1: Condensation 3,5-Dichlorosalicylaldehyde is condensed with methyl acrylate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically proceeds via a tandem Michael addition-intramolecular cyclization to form the chromene ring system.

Step 2: Saponification and Esterification The resulting ester can be saponified using a base like sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) will yield the final product, 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester.

Conclusion

This technical guide has outlined the essential physicochemical properties of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester and provided detailed, self-validating protocols for their experimental determination. A thorough characterization of these properties is a critical step in the evaluation of this compound for potential applications in drug discovery and development. By following the methodologies described herein, researchers can generate a robust and reliable physicochemical profile, enabling a deeper understanding of the molecule's behavior and its potential as a therapeutic agent.

References

- Beaumont, K., & Walker, D. K. (2001). The impacts of these rules on oral absorption are discussed, and approaches are suggested for the prediction, assessment and communication,of,absorption-related, physicochemical properties in drug discovery and exploratory development. European Journal of Pharmaceutical Sciences, 12, 2615-2623.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Venkatesh, S., & Lipper, R. A. (2000). Role of the development scientist in compound lead selection and optimization. Journal of Pharmaceutical Sciences, 89(2), 145-154.

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/552 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).

-

University of California, Irvine. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved from [Link]

-

Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

- Google Patents. (n.d.). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chemimpex.com [chemimpex.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Page loading... [wap.guidechem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. omicsonline.org [omicsonline.org]

- 10. photometrics.net [photometrics.net]

- 11. rtilab.com [rtilab.com]

- 12. eag.com [eag.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]

A Comprehensive Guide to the Spectroscopic Characterization of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (CAS 118693-22-4)[1][2]. This compound and its structural analogs are recognized as versatile building blocks in pharmaceutical and agrochemical research[3]. This document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for its structural elucidation and purity assessment. By integrating established spectroscopic principles with data from closely related analogs, this guide serves as an authoritative resource for researchers, offering both predictive data and the causal reasoning behind the experimental and interpretative methodologies.

Introduction: The Molecular Profile

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a heterocyclic compound featuring a dichlorinated benzene ring fused to a dihydropyran ring, with a methyl ester functional group. Its structural complexity and the presence of multiple reactive sites make it a valuable intermediate in organic synthesis[3]. Accurate and comprehensive characterization is paramount to ensuring its identity and purity for downstream applications.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 118693-22-4 | [1][2] |

| Molecular Formula | C₁₁H₈Cl₂O₃ | Derived from structure |

| Molecular Weight | 259.09 g/mol | Calculated |

| Related Precursor | 6,8-Dichloro-2H-chromene-3-carboxylic acid (CAS 83823-07-8) | [3] |

Experimental Framework: From Synthesis to Analysis

A robust analytical workflow begins with a well-defined sample. The target compound is typically synthesized via esterification of its corresponding carboxylic acid.

Synthesis Protocol: Fischer Esterification

The conversion of 6,8-dichloro-2H-chromene-3-carboxylic acid to its methyl ester is a standard Fischer esterification. This acid-catalyzed reaction with methanol is a reliable and well-understood method.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 6,8-dichloro-2H-chromene-3-carboxylic acid[3] in anhydrous methanol (20 mL/g of acid).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3 drops) to the solution.

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from a purified sample to comprehensive structural confirmation.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

In-Depth Spectroscopic Analysis (Predicted Data)

While specific experimental spectra for this exact ester are not widely published, we can predict its characteristic spectroscopic data with high confidence based on fundamental principles and analysis of similar structures.

Mass Spectrometry (MS)

Methodology: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable. ESI is preferred for its soft ionization, which maximizes the abundance of the molecular ion.

Protocol (ESI-MS):

-

Prepare a dilute solution of the sample in methanol or acetonitrile (approx. 1 mg/mL).

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode. The expected molecular ion will be the protonated species [M+H]⁺.

Expected Data: The most telling feature will be the isotopic pattern arising from the two chlorine atoms. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1.

Table 2: Predicted Mass Spectrometry Data

| m/z (Daltons) | Ion Species | Predicted Relative Abundance | Interpretation |

| 258.98 | [M]⁺ (²³⁵Cl) | 100% (Base Peak) | Molecular ion with two ³⁵Cl isotopes. |

| 260.98 | [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | ~65% | Molecular ion with one ³⁵Cl and one ³⁷Cl. |

| 262.97 | [M+4]⁺ (²³⁷Cl) | ~10% | Molecular ion with two ³⁷Cl isotopes. |

| 227.99 | [M-OCH₃]⁺ | Variable | Loss of the methoxy radical. |

| 200.00 | [M-COOCH₃]⁺ | Variable | Loss of the carbomethoxy group. |

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) is a rapid and common method for solid or liquid samples.

Protocol (ATR-FTIR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the purified solid sample onto the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Interpretation: The IR spectrum is dominated by the ester functional group. Esters follow a "Rule of Three," exhibiting three strong, characteristic peaks[4]. The spectrum will be notably different from its carboxylic acid precursor, which would show a very broad O-H stretch from 3300-2500 cm⁻¹[5].

Table 3: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3070 | Medium | Aromatic C-H | Stretching |

| ~2955 | Medium | Aliphatic C-H (in -OCH₃ and -CH₂-) | Stretching |

| ~1725 | Strong, Sharp | Ester C=O | Stretching |

| ~1610, ~1570 | Medium-Strong | Aromatic C=C | Stretching |

| ~1250 | Strong | Ester C-C-O | Asymmetric Stretch |

| ~1100 | Strong | Ester O-C-C | Symmetric Stretch |

| ~800-850 | Strong | C-Cl | Stretching |

| ~750 | Strong | C-H out-of-plane bend | Aromatic Substitution Pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H (Proton) and ¹³C (Carbon-13) NMR are essential for complete structural mapping. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum using a 400 MHz or higher spectrometer.

-

Acquire the ¹³C spectrum, typically with proton decoupling.

Interpretation (¹H NMR): The proton NMR will show distinct signals for each unique proton environment.

Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d (J ≈ 2.5 Hz) | 1H | H-5 | Aromatic proton ortho to chlorine, deshielded. |

| ~7.30 | d (J ≈ 2.5 Hz) | 1H | H-7 | Aromatic proton between two chlorines. |

| ~7.20 | s | 1H | H-4 | Vinylic proton adjacent to the ester group. |

| ~4.85 | s | 2H | H-2 (-O-CH₂-) | Methylene protons adjacent to the oxygen atom. |

| ~3.85 | s | 3H | -OCH₃ | Methyl ester protons, singlet. |

Interpretation (¹³C NMR): The carbon spectrum will confirm the carbon backbone and the presence of key functional groups.

Table 5: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~148 | C-8a | Aromatic carbon attached to oxygen. |

| ~135-125 | Aromatic C-Cl & C-H | Multiple signals for the dichlorinated aromatic ring. |

| ~120 | C-4a | Aromatic quaternary carbon. |

| ~118 | C-4 | Vinylic carbon. |

| ~115 | C-3 | Vinylic carbon attached to the ester. |

| ~65 | C-2 (-O-CH₂-) | Aliphatic carbon attached to oxygen. |

| ~52 | -OCH₃ | Methyl ester carbon. |

Conclusion

The structural confirmation of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester relies on a synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern. Infrared spectroscopy provides definitive evidence of the ester functional group and the absence of the carboxylic acid precursor. Finally, ¹H and ¹³C NMR spectroscopy offer a complete map of the proton and carbon framework, allowing for unambiguous assignment of the molecule's constitution. This guide provides the expected data and interpretative logic, equipping researchers with a robust framework for the characterization of this important synthetic intermediate.

References

-

PubChem. (n.d.). 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-269. (Note: While the specific article is cited, a direct public link was not available in the search results. The reference points to the journal and general topic.)

-

PubChem. (n.d.). (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 118693-22-4 CAS MSDS (6,8-DICHLORO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Solubility and Stability of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester: A Methodical Approach to Preformulation Characterization

An In-Depth Technical Guide for Researchers

Abstract

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a member of the chromene class of heterocyclic compounds, a scaffold known for a wide range of biological activities and applications in medicinal chemistry and materials science.[1][2][3] The successful development of any novel chemical entity into a viable product, particularly in the pharmaceutical or agrochemical sectors, is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility and stability profile of this specific compound. It moves beyond simple data reporting to detail the underlying scientific principles, provide robust, step-by-step experimental protocols, and explain the causal logic behind methodological choices.

Introduction: The Chromene Scaffold and the Imperative of Physicochemical Profiling

The chromene ring system, a fusion of a benzene and a pyran ring, is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The specific compound, 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, features a dichlorinated benzene ring and a methyl ester functional group. These substitutions are expected to significantly influence its properties: the chlorine atoms likely increase lipophilicity, while the methyl ester group provides a site susceptible to hydrolysis.

Before any meaningful biological or formulation studies can be undertaken, a baseline understanding of how this molecule behaves in relevant solvent systems (solubility) and under various environmental stresses (stability) is paramount. Solubility directly impacts bioavailability and the feasibility of formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.[5][6] This guide presents a validated, systematic approach to generating this essential dataset.

Solubility Profiling: From High-Throughput Screening to Thermodynamic Certainty

Solubility, the concentration of a solute in a saturated solution at a given temperature, is a fundamental parameter.[7] For a compound like 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester, it is crucial to assess solubility in both aqueous and organic media to support various stages of research and development. We will delineate two key types of solubility measurements: kinetic and thermodynamic.

Kinetic solubility is often employed in early discovery to quickly assess compounds, measuring the concentration at which a compound, dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[6] Thermodynamic solubility represents the true equilibrium state and is considered the 'gold standard' for preformulation studies.[8]

Experimental Workflow for Solubility Determination

The following workflow provides a logical progression for characterizing the solubility of the target compound.

Caption: Workflow for forced degradation and SIAM development.

Protocol 3: Forced Degradation Studies

Rationale: To intentionally generate degradation products and validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed at detectable levels without completely destroying the molecule. [9] Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. This reaction is expected to be rapid due to ester hydrolysis. Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature. Monitor the reaction over 24 hours, taking aliquots for analysis at suitable intervals.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 7 days. Periodically dissolve a sample of the solid and analyze by HPLC.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method with a photodiode array (DAD) detector. The DAD allows for peak purity assessment.

Potential Degradation Pathways

Based on the structure, the most probable degradation pathway under hydrolytic conditions is the cleavage of the methyl ester to form the corresponding carboxylic acid. Oxidative conditions may lead to reactions at the chromene double bond or the benzene ring.

Caption: Hypothesized primary degradation pathways.

Anticipated Stability Profile (Hypothetical Data)

| Stress Condition | Time | Observation | Primary Degradant |

| 0.1 N HCl (60°C) | 24 h | ~15% degradation | 6,8-Dichloro-2H-chromene-3-carboxylic acid |

| 0.1 N NaOH (RT) | 30 min | >90% degradation | 6,8-Dichloro-2H-chromene-3-carboxylic acid |

| 3% H₂O₂ (RT) | 24 h | ~10% degradation | Unknown polar degradants |

| Dry Heat (80°C) | 7 days | < 2% degradation | No significant degradation |

| Photolytic (ICH Q1B) | - | ~5% degradation | Minor unknown degradants |

Interpretation of Results:

-

High lability to base: The rapid degradation under basic conditions confirms the susceptibility of the methyl ester to hydrolysis. This is a critical piece of information for formulation, indicating that the compound will be unstable in alkaline environments.

-

Moderate acid stability: Slower degradation under acidic conditions suggests that the ester hydrolysis is less facile at low pH.

-

Good thermal stability: The compound is stable in its solid form at elevated temperatures, which simplifies storage and handling requirements.

-

Moderate oxidative and photostability: The compound shows some sensitivity to oxidation and light, suggesting that packaging should protect from light and potentially include an inert atmosphere.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester. By employing a combination of high-throughput kinetic screening and definitive thermodynamic solubility measurements, researchers can build a comprehensive solubility profile. Furthermore, a well-designed forced degradation study is essential not only for fulfilling regulatory expectations but for gaining fundamental insights into the molecule's intrinsic liabilities. [10][11]The data generated from these protocols will provide a solid foundation for all subsequent stages of development, from formulation design and analytical method validation to the establishment of appropriate storage conditions and shelf-life.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.

- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Technology, 35(7).

- Jain, R., & Gupta, R. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 638-651.

- Singh, S. (2012). Stability indicating assay. SlideShare.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note.

- AmbioPharm. (n.d.). What is a stability indicating method? AmbioPharm Peptide Testing.

- Al-Ghaban, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Eagle, T. (2018). Stability Indicating Methods. YouTube.

- Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.

- ResearchGate. (n.d.). Physicochemical properties of the selected compounds 2a-2g. [Image from a publication]. ResearchGate.

- Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- ResearchGate. (n.d.). Physical properties and spectral data for Chromene Compounds (4a-h). [Image from a publication]. ResearchGate.

- Zafar, H., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(45), 29535-29549.

- ResearchGate. (n.d.). Physicochemical Characteristics of Compounds 4-12. [Table from a publication]. ResearchGate.

- Guidechem. (n.d.). 6,8-dichloro-2h-chromene-3-carboxylic acid methyl ester 118693-22-4. Guidechem.

- Chem-Impex International. (n.d.). 6,8-Dichloro-2H-chromene-3-carboxylic acid. Chem-Impex.

- Abu-Hashem, A. A. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link available at IslandScholar, University of Prince Edward Island]

- Echemi. (n.d.). 6,8-DICHLORO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets. Echemi.

- National Center for Biotechnology Information. (n.d.). 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). (2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid. PubChem Compound Database.

- Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 628(1), 262-271.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13689-13697.

- Ali, T. F., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives. Current Organic Synthesis, 20(7), 846-857.

- El-Maghraby, A. M., et al. (2018). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate.

- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1).

- BLDpharm. (n.d.). 6,8-Dichloro-2H-chromene-3-carboxylic acid. BLDpharm.

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.

- Thatipamula, B. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Excipients.

- Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 277-291.

- Ghorbani-Vaghei, R., & Veisi, H. (2023). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media: Investigation of antioxidant activity. ResearchGate.

- Kamberi, M. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(11).

- Fisher Scientific. (n.d.). 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, 95%, Thermo Scientific. Fisher Scientific.

- Guidechem. (n.d.). 6,8-dichloro-2-oxo-2h-chromene-3-carboxylic acid. Guidechem.

- Clever, H. L. (Ed.). (1979).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. islandscholar.ca [islandscholar.ca]

- 4. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

An In-Depth Technical Guide to the Potential Biological Activities of Dichloro-Chromene Derivatives

Preamble: The Chromene Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets, thereby exhibiting diverse pharmacological activities. The chromene nucleus, a heterocyclic system featuring a fused benzene and pyran ring, is a quintessential example of such a scaffold.[1][2] Found in a multitude of natural products, chromene derivatives have been extensively investigated, revealing a remarkable spectrum of biological actions, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][3][4] This guide moves beyond a general overview to focus specifically on the impact of dichloro-substitution on the chromene core. As we will explore, the strategic placement of two chlorine atoms on the chromene framework is not a trivial modification; it often serves to significantly enhance potency and modulate the mechanism of action, making dichloro-chromene derivatives a particularly compelling class of compounds for modern drug development professionals.[1][5]

Potent Anticancer Activity: A Primary Therapeutic Avenue

The application of chromene derivatives in oncology is one of the most promising and extensively researched areas.[1] The potent cytotoxic effects of 4H-chromenes, for instance, are well-documented and have led to the development of analogs like Crolibulin™ (EPC2407), which has entered clinical trials for treating advanced solid malignancies.[1][4] The introduction of dichloro substituents frequently amplifies this inherent anticancer potential.

Enhanced Cytotoxicity Profile of Dichloro-Chromene Derivatives

Structure-activity relationship (SAR) studies consistently demonstrate that halogenation, particularly di-substitution with chlorine, can dramatically increase the cytotoxic potency of chromene compounds. For example, dichloro aryl substituents bound to a chromene scaffold have shown the greatest antiproliferative impact when compared to mono-chloro, fluoro, or unsubstituted analogs.[5] This enhanced activity is observed across a range of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Dichloro-Chromene Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Compound 7g (dichloro aryl) | HepG-2 (Liver) | Data not specified, but noted as highly potent | Cisplatin | Data not specified | [5] |

| Compound 7g (dichloro aryl) | MCF-7 (Breast) | Data not specified, but noted as highly potent | Cisplatin | Data not specified | [5] |

| Compound 7g (dichloro aryl) | HCT-116 (Colon) | Data not specified, but noted as highly potent | Cisplatin | Data not specified | [5] |

| Compound 4e (dichloro-phenyl) | HCT-116 (Colon) | Data not specified, but noted as significant | Vinblastine/Colchicine | Data not specified | [1] |

| Compound 2 (dichloro-phenyl) | HT-29 (Colon) | Potent, exceeded Doxorubicin | Doxorubicin | Data not specified | [3][6] |

| Compound 5 (dichloro-phenyl) | HepG-2 (Liver) | Potent, exceeded Doxorubicin | Doxorubicin | Data not specified | [3][6] |

Note: While specific IC₅₀ values are often presented in primary literature, many review articles summarize the findings qualitatively. The table reflects that dichloro-derivatives frequently show superior or comparable activity to standard chemotherapeutic agents.

Multifaceted Mechanisms of Antineoplastic Action

The efficacy of dichloro-chromene derivatives stems from their ability to interfere with multiple, critical pathways essential for cancer cell survival and proliferation.

-

Enzyme Inhibition: A key mechanism involves the inhibition of enzymes that are overexpressed in tumors. Dichloro-chromene derivatives have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation drives the growth of numerous cancers including breast and colon cancer.[5] They also inhibit Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion and metastasis.[5]

-

Microtubule Destabilization: Certain 4-aryl-4H-chromenes function as potent microtubule-binding agents.[1][7] By interfering with tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. This mechanism is shared by highly successful clinical agents like the taxanes and vinca alkaloids.

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds actively promote programmed cell death. Apoptosis induction has been demonstrated through caspase enzyme activity assays, a hallmark of this cell death pathway.[8] Some derivatives may also inhibit anti-apoptotic proteins like Bcl-2, further tipping the cellular balance towards death.[9]

-

Overcoming Multidrug Resistance (MDR): A significant hurdle in chemotherapy is the development of MDR, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel drugs from the cancer cell.[9] Encouragingly, certain benzochromene derivatives have demonstrated potent cytotoxicity against resistant cancer cell lines (e.g., MCF-7/ADR) and have been shown to inhibit the expression of P-glycoprotein, suggesting a dual ability to kill cancer cells and reverse drug resistance.[9]

Caption: EGFR signaling inhibition by dichloro-chromene derivatives.

Antimicrobial Potential in an Era of Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating a continuous search for novel therapeutic agents.[10][11] Chromene derivatives have long been recognized for their antimicrobial properties, and here too, dichloro-substitution plays a critical role in enhancing their activity against a wide range of pathogens.[8][12]

Broad-Spectrum Efficacy

Dichloro-chromene derivatives have been successfully evaluated against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as various fungal species.[10][12] Their efficacy is not limited to standard laboratory strains; significant activity has been reported against multidrug-resistant (MDR) clinical isolates, which is of paramount importance for clinical translation.[11][13]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Dichloro-Chromene Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Source |

| Dichloro-phenyl-benzo[f]chromene | Various Pathogens | 0.007 - 3.9 | [8] |

| Dichloro chromene isoxazoles | MDR bacterial isolates | Promising activity reported | [11] |

| Tri-halogenated nitrochromenes | MDR S. aureus | 4 | [13] |

| Tri-halogenated nitrochromenes | MDR S. epidermidis | 1 - 4 | [13] |

Investigating the Mechanism of Action

While the precise mechanisms are still under full investigation, molecular docking studies provide compelling hypotheses. For bacteria, a likely target is DNA gyrase, an essential enzyme for DNA replication.[12] Docking experiments have shown that chromene derivatives can fit into the ATP-binding pocket of the Gyrase B subunit, similar to known inhibitors like novobiocin, thereby preventing its function and leading to bacterial death.[12] This provides a clear, rational basis for their antibacterial effects and a pathway for future optimization.

Synthetic Strategies and Validated Experimental Protocols

The therapeutic potential of any chemical class is contingent upon accessible and efficient synthetic routes. Dichloro-chromene derivatives are often synthesized via robust and scalable multi-component reactions, which allow for the rapid generation of diverse chemical libraries.[14]

General Synthetic Workflow

A common and efficient approach involves a one-pot reaction combining a substituted salicylaldehyde, an active methylene compound (e.g., malononitrile), and a third component, often catalyzed under mild conditions.[14][15] This strategy is highly adaptable for creating a wide range of derivatives for SAR studies.

Caption: Workflow for synthesis and biological evaluation.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effect of a novel dichloro-chromene derivative against a cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test dichloro-chromene derivative in DMSO (e.g., 10 mM). Create a series of serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only). A positive control (e.g., Doxorubicin) should be run in parallel.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Self-Validation System: The inclusion of untreated, vehicle, and positive controls is critical. The vehicle control validates that the solvent is not causing cytotoxicity. The positive control validates that the assay system is responsive to a known cytotoxic agent. Consistent results across replicate wells ensure the precision of the data.

Conclusion and Future Trajectory

Dichloro-chromene derivatives represent a highly versatile and potent class of biologically active molecules. The strategic incorporation of chlorine atoms consistently enhances their efficacy in two of the most critical areas of drug discovery: oncology and infectious diseases. Their multifaceted mechanisms of action, including enzyme inhibition and disruption of fundamental cellular processes, make them robust candidates for overcoming drug resistance.

The future of this chemical class lies in detailed preclinical and in vivo evaluation to translate the promising in vitro data into tangible therapeutic outcomes.[16] Further exploration of their potential in other areas, such as neurodegenerative diseases and inflammatory conditions, is also warranted.[17][18] With efficient synthetic methodologies in place, the path is clear for the continued development and optimization of dichloro-chromene derivatives as next-generation therapeutic agents.

References

-

Alsamad, F. A. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. (Year not specified). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

-

Ahmad, I., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Chemistry. Available at: [Link]

-

Abdel-latif, E. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

-

Al-Zahrani, M. A., & El-Shishtawy, R. M. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

-

Fahmy, H. H., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry. Available at: [Link]

-

Singh, P., et al. (2018). Antimicrobial evaluation of dichloro chromene isoxazoles and isoxazoline derivatives. ResearchGate. Available at: [Link]

-

Eshghi, H., Pirani, F., & Khoshnevis, M. (Year not specified). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Some biologically active chromene derivatives. ResearchGate. Available at: [Link]

-

Jasim, L. S. (2021). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals. Available at: [Link]

-

N/A. (Year not specified). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Reddy, C. R., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules. Available at: [Link]

-

Bhattacharjee, D., et al. (2022). l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2017). Synthesis of novel chromene derivatives of expected antitumor activity. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Dababkov, D. A., et al. (2019). Synthesis and in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Fahmy, H. H., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. Available at: [Link]

-

Zhou, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Lu, T., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Modeling of Novel 4 H-Chromene Analogs as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Rodrigues, C., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics. Available at: [Link]

-

Sabouri, S., Faghih-Mirzaei, E., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Kumar, D., et al. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Firoozpour, L., et al. (2021). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity. Available at: [Link]

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. researchgate.net [researchgate.net]

- 12. islandscholar.ca [islandscholar.ca]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chromene scaffold, a heterocyclic framework consisting of a benzene ring fused to a pyran ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, such as alkaloids, flavonoids, and tocopherols, underscores its evolutionary selection as a biocompatible and pharmacologically active motif.[4][5][6][7] This technical guide provides a comprehensive exploration of the chromene core, detailing its synthesis, diverse biological activities, and the underlying structure-activity relationships that govern its therapeutic potential. We will delve into specific examples of chromene-based compounds that have shown promise in anticancer, anti-inflammatory, antimicrobial, and antiviral applications, including those that have advanced to clinical trials. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the design of novel chromene-based therapeutic agents.

Introduction: The Significance of the Chromene Scaffold

The unique structural architecture of the chromene ring system, which can exist in several isomeric forms (most notably 2H-chromene and 4H-chromene), provides a versatile template for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activities, making it a "privileged structure" in drug discovery.[3] The inherent lipophilicity of the chromene nucleus often facilitates passage through cellular membranes, enhancing the bioavailability and pharmacological activity of its derivatives.[8] Furthermore, the chromene scaffold can interact with a wide variety of cellular targets, which is a key reason for its broad spectrum of biological activities.[1][2]

The therapeutic potential of chromene derivatives is vast, with documented activities including:

A notable example of a chromene derivative in clinical development is Crolibulin™ (EPC2407) , a 4H-chromene analog that has been in Phase I/II clinical trials for the treatment of advanced solid tumors.[1][9] Crolibulin acts as a microtubule destabilizing agent, disrupting the tumor vasculature.[1][9]

Synthetic Strategies for Chromene Derivatives

The synthesis of the chromene scaffold and its derivatives has been a subject of intense research, leading to the development of numerous efficient and versatile methodologies. These methods often involve the reaction of a phenol derivative with a three-carbon component.

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient for generating molecular diversity and are well-suited for the synthesis of chromene derivatives. A common approach involves the one-pot reaction of a salicylaldehyde, a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), and a third component, often in the presence of a catalyst.[1]

Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-chromenes

-

Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Addition of Aldehyde: To the solution, add an aromatic aldehyde (1 mmol).

-

Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or triethylamine (10 mol%).

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Base-Mediated Annulation

Another effective method involves the base-mediated reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones, which furnishes 3-arylsulfonyl-4H-chromene derivatives.[13]

Green Synthesis Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For chromene synthesis, this includes the use of aqueous media, recyclable catalysts like Ag2Cr2O7 nanoparticles, and microwave-assisted reactions.[14] These "green" approaches offer advantages such as shorter reaction times, milder reaction conditions, and reduced use of hazardous solvents.[10][14]

Diverse Biological Activities of the Chromene Scaffold

The chromene nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities. The specific activity is often dictated by the nature and position of substituents on the chromene ring.

Anticancer Activity

Chromene derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[1][9]

-

Microtubule Destabilization: As mentioned, Crolibulin™ is a potent microtubule-depolymerizing agent.[1][9] Other 4H-chromene derivatives have also been identified as tubulin polymerization inhibitors, inducing G2/M cell cycle arrest and apoptosis.[9]

-

Targeting Drug-Resistant Cancers: Certain 4H-chromene-based compounds have shown selective cytotoxicity against multi-drug resistant cancer cell lines, such as HL60/MX2 human leukemia.[15] This suggests they may be effective in overcoming chemoresistance.

-

Natural Anticancer Agents: Several naturally occurring chromenes exhibit significant anticancer properties. Examples include tephrosin (effective against lung cancer), calanone (leukemia and cervical carcinoma), and acronycine (lung, colon, and ovary cancer).[2][9]

Table 1: Examples of Chromene-Based Anticancer Agents

| Compound | Cancer Cell Line(s) | Mechanism of Action (if known) |

| Crolibulin™ (EPC2407) | Advanced solid tumors | Microtubule destabilization, disruption of tumor vasculature[1][9] |

| SP-6-27 | Cisplatin-sensitive and -resistant ovarian cancer | Tubulin depolymerization, induction of G2/M arrest and apoptosis[9] |

| Tephrosin | Lung cancer | Not specified |

| Calanone | Leukemia and cervical carcinoma | Not specified |

| Acronycine | Lung, colon, and ovary cancer | Not specified |

Anti-inflammatory Activity

Chromene derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators. Some compounds have been shown to inhibit the production of TNF-α, a pro-inflammatory cytokine.

Antimicrobial and Antifungal Activity

The chromene scaffold is a key component in many compounds with antimicrobial and antifungal properties.[1][12] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Rhodomyrtone, a natural chromene, is known for its potent antibacterial activity.[13]

Antiviral Activity

Several chromene derivatives have been investigated for their antiviral activity, including against HIV.[1] These compounds can act at various stages of the viral life cycle, such as inhibiting viral entry or replication.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of the chromene scaffold. Key findings from various studies include:

-

For cytotoxic activity, a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the 4H-chromene ring are often essential.[4][6]

-

Substitution at the 7th position of the chromene ring with an electron-donating group tends to enhance pharmacological activity, while an electron-withdrawing group can decrease it.[4][6]

-

The presence of a methylated furan ring fused to the chromene core has been found to be important for the cytotoxic activity of some neo-tanshinlactone analogues.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

Figure 1: The versatile chromene scaffold and its major biological activities.

Figure 2: A simplified workflow for the multi-component synthesis of 4H-chromene derivatives.

Conclusion and Future Directions

The chromene scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures its place in the development of future therapeutics. The ability of chromene derivatives to target challenging diseases like multi-drug resistant cancers highlights their significant potential. Future research will likely focus on the development of more selective and potent chromene-based drugs through a deeper understanding of their mechanisms of action and the application of novel drug delivery systems. The exploration of new synthetic methodologies, particularly those aligned with the principles of green chemistry, will also be crucial in advancing this important class of heterocyclic compounds.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. Available at: [Link]

-

Chromene compounds with promising biological activities - ResearchGate. Available at: [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Biological importance of structurally diversified chromenes - PubMed. Available at: [Link]

-

Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. IntechOpen. Available at: [Link]

-

Synthesis of some Chromene derivatives. International Journal of ChemTech Research. Available at: [Link]

-

An Efficient Synthesis of Some New Chromene Derivatives Catalyzed by Ag2Cr2O7 Nanoparticles. Taylor & Francis Online. Available at: [Link]

-

Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones - Beilstein Journals. Available at: [Link]

-

Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Frontiers in Pharmacology. Available at: [Link]

-

Review on Chromen derivatives and their Pharmacological Activities - RJPT. Available at: [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed. Available at: [Link]

-

Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules - Iraqi Academic Scientific Journals. Available at: [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PubMed Central. Available at: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]

-

4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions - NIH. Available at: [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers. Available at: [Link]

-

Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview | Request PDF - ResearchGate. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development - Bentham Books. Available at: [Link]

-

Biological importance of structurally diversified chromenes | Request PDF - ResearchGate. Available at: [Link]